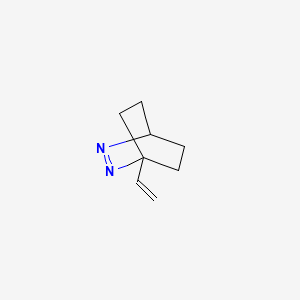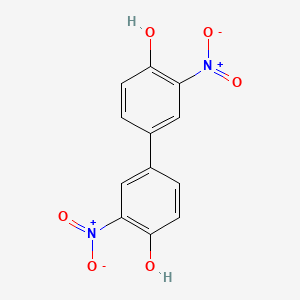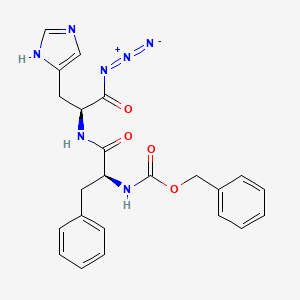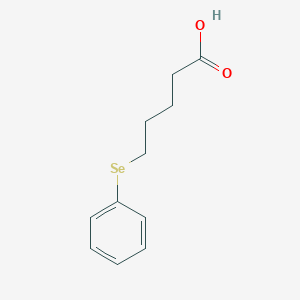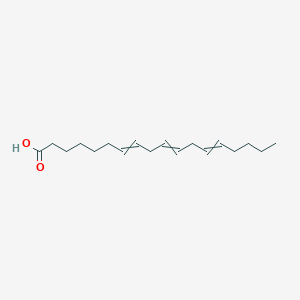
Octadeca-7,10,13-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadeca-7,10,13-trienoic acid is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is characterized by an 18-carbon unbranched backbone with three double bonds at positions 7, 10, and 13. This compound is one of the many structural isomers of octadecatrienoic acid, which differ in the position and configuration of the double bonds along the carbon chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadeca-7,10,13-trienoic acid typically involves the use of vegetable oils, which are rich in triglycerides containing fatty acids. The double bonds in the hydrocarbon chain of these fatty acids enable their chemical modification. One common method is the epoxidation of vegetable oils, which involves the reaction of the double bonds with peracids or ion-exchange resins in the presence of metallic catalysts .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources such as tung oil and bitter gourd oils. These oils are rich in conjugated linolenic acids, which can be isolated and further processed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Octadeca-7,10,13-trienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The double bonds in the compound can participate in substitution reactions with various reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogens and other electrophilic reagents can be used for substitution reactions
Major Products: The major products formed from these reactions include hydroperoxides, saturated fatty acids, and halogenated derivatives .
Scientific Research Applications
Octadeca-7,10,13-trienoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various polymers and other chemical compounds.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of octadeca-7,10,13-trienoic acid involves its incorporation into cellular lipids, where it promotes lipid peroxidation and cell death. This process is mediated by acyl-CoA synthetase long-chain family member 1 (ACSL1), which facilitates the incorporation of the compound into neutral lipids such as triacylglycerols. This lipid peroxidation leads to ferroptosis, a form of regulated cell death .
Comparison with Similar Compounds
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil.
Punicic acid (9Z,11E,13Z): Found in pomegranate seed oil.
Uniqueness: Octadeca-7,10,13-trienoic acid is unique due to its specific double bond configuration (7, 10, 13) and its ability to induce ferroptosis, which is distinct from the mechanisms of action of other similar compounds .
Properties
CAS No. |
71652-89-6 |
|---|---|
Molecular Formula |
C18H30O2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
octadeca-7,10,13-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,8-9,11-12H,2-4,7,10,13-17H2,1H3,(H,19,20) |
InChI Key |
DGWUMEQJYAUDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


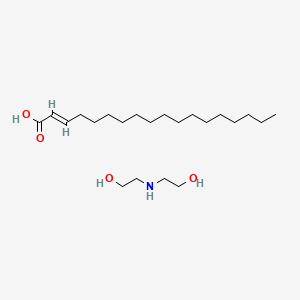

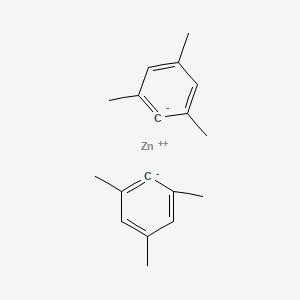
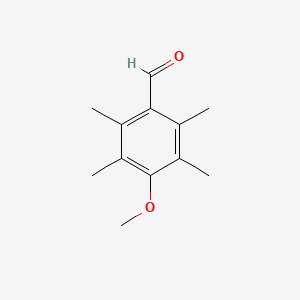


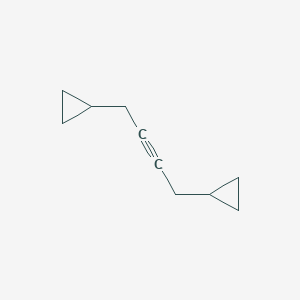
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)
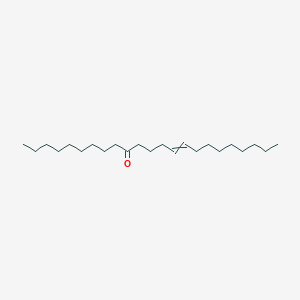
![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
